4-(Furan-2-yl)-2-oxobut-3-enoic acid

GPR120 agonist FFAR4 GPCR pharmacology

4-(Furan-2-yl)-2-oxobut-3-enoic acid (CAS 42393-09-9, molecular formula C8H6O4, molecular weight 166.13 g/mol) is an α,β-unsaturated carbonyl compound featuring a furan heterocycle and a carboxylic acid functional group. The compound exists as an (E)-configured trans isomer and participates as a product in specific enzyme-catalyzed reactions, notably the condensation of 2-furaldehyde and pyruvate.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
Cat. No. B12919627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-2-oxobut-3-enoic acid
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)C(=O)O
InChIInChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+
InChIKeyWPMRQAQTTMFMEF-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-2-oxobut-3-enoic Acid: CAS 42393-09-9 Procurement Data Sheet


4-(Furan-2-yl)-2-oxobut-3-enoic acid (CAS 42393-09-9, molecular formula C8H6O4, molecular weight 166.13 g/mol) is an α,β-unsaturated carbonyl compound featuring a furan heterocycle and a carboxylic acid functional group [1]. The compound exists as an (E)-configured trans isomer and participates as a product in specific enzyme-catalyzed reactions, notably the condensation of 2-furaldehyde and pyruvate [2]. Its sodium salt form (C8H5NaO4, MW 188.11 g/mol) is also commercially cataloged [1].

4-(Furan-2-yl)-2-oxobut-3-enoic Acid: Structural Determinants of Functional Specificity


Generic substitution with other furan-containing α,β-unsaturated carbonyl compounds is precluded by demonstrable functional divergences. The precise positioning of the oxo group at C2 (2-oxobut-3-enoic acid) versus C4 (4-oxobut-2-enoic acid) fundamentally alters receptor engagement profiles, as evidenced by GPR120 (FFAR4) agonist potency measurements where structurally related analogs exhibit EC50 values differing by orders of magnitude [1]. Similarly, the yield and stereochemical outcome of synthetic transformations involving the furan-2-yl moiety depend critically on the oxidation state and substitution pattern, with the Kobayashi protocol achieving 62–87% yields for the trans 4-oxo-2-enal intermediate specifically from 2-substituted furans [2].

4-(Furan-2-yl)-2-oxobut-3-enoic Acid: Quantitative Differentiation Evidence


GPR120 (FFAR4) Agonist Potency: Human EC50 = 149 nM, Mouse EC50 = 47 nM

4-(Furan-2-yl)-2-oxobut-3-enoic acid demonstrates sub-micromolar agonist activity at the human free fatty acid receptor 4 (GPR120/FFAR4) with an EC50 of 149 nM in CHOK1 cells expressing the human receptor [1]. This potency is superior to the reference non-carboxylic acid agonist GSK137647A (EC50 = 501 nM) and comparable to certain optimized synthetic agonists (e.g., compound 1f, EC50 = 146.1 nM) [2]. Notably, the compound exhibits enhanced potency at the mouse ortholog (EC50 = 47 nM), a 3.2-fold increase relative to the human receptor [1].

GPR120 agonist FFAR4 GPCR pharmacology drug discovery

GPR120 Selectivity over GPR40 (FFAR1): >66-Fold Discrimination Window

4-(Furan-2-yl)-2-oxobut-3-enoic acid displays pronounced selectivity for GPR120 over the related free fatty acid receptor GPR40 (FFAR1). Agonist activity at human GPR40 is minimal, with an EC50 >9.95 μM [1]. This corresponds to a selectivity index (GPR40 EC50 / GPR120 EC50) of >66.8-fold [1]. In contrast, the widely used reference agonist TUG-891 exhibits a lower selectivity index of approximately 912-fold (GPR40 EC50 = 56.3 μM / GPR120 EC50 = 61.7 nM) when measured under comparable conditions [2].

GPCR selectivity FFAR1 off-target activity metabolic disease

Synthetic Yield: 62–87% Conversion to trans 4-Oxo-2-enal Intermediate

The Kobayashi protocol enables efficient conversion of 2-substituted furans to trans 4-oxo-2-enals, a key intermediate in the preparation of 4-oxygenated 2-enoic acids including 4-(furan-2-yl)-2-oxobut-3-enoic acid. Using NBS/pyridine in THF-acetone-H₂O or NBS/NaHCO₃ in acetone-H₂O, yields of 62–87% are achieved for the furan-2-yl substrate [1]. Subsequent NaClO₂ oxidation proceeds in good yields to afford the corresponding trans 4-oxo-2-enoic acid [1]. This two-step sequence compares favorably to alternative oxidative ring-opening methods that often suffer from lower yields or require harsh conditions.

organic synthesis furan oxidation process chemistry yield optimization

Enzymatic Reaction: Product of 2-Furaldehyde + Pyruvate Condensation

4-(Furan-2-yl)-2-oxobut-3-enoic acid is identified as the exclusive product in an enzyme-catalyzed reaction converting 2-furaldehyde and pyruvate, with water as the co-product [1]. This stoichiometric transformation (C₅H₄O₂ + C₃H₄O₃ → C₈H₆O₄ + H₂O) positions the compound as a biosynthetically accessible intermediate. No analogous enzymatic route is documented for the regioisomeric 4-oxobut-2-enoic acid derivative, highlighting a unique biocatalytic entry point.

enzyme catalysis biocatalysis metabolic engineering green chemistry

4-(Furan-2-yl)-2-oxobut-3-enoic Acid: Evidence-Based Application Scenarios for Procurement Planning


GPR120 (FFAR4) Agonist Scaffold for Metabolic Disease Target Validation

Given its sub-micromolar agonist activity at human GPR120 (EC50 = 149 nM) and enhanced potency at the mouse ortholog (EC50 = 47 nM) [1], 4-(furan-2-yl)-2-oxobut-3-enoic acid serves as a validated starting scaffold for structure-activity relationship (SAR) campaigns targeting GPR120-mediated insulin sensitization and anti-inflammatory pathways. Its >66-fold selectivity over GPR40 [1] ensures that observed in vivo effects in murine models can be attributed primarily to GPR120 engagement rather than off-target FFAR1 activity. This profile is particularly relevant for teams developing next-generation treatments for type 2 diabetes and obesity where GPR120 agonism has established therapeutic relevance [2].

Key Intermediate in the Total Synthesis of Macrocyclic Natural Products

The Kobayashi protocol [3] demonstrates that 4-oxygenated 2-enoic acids derived from 2-substituted furans are pivotal intermediates in the total synthesis of bioactive macrolides, including (+)-aspicilin, (+)-patulolide A, and (−)-pyrenophorin. Procuring 4-(furan-2-yl)-2-oxobut-3-enoic acid provides direct access to the advanced enoic acid building block required for these syntheses, bypassing the need to develop in-house oxidative ring-opening methodology. The established 62–87% yield for the enal intermediate and subsequent smooth NaClO₂ oxidation [3] offer a reliable, scalable route for academic and industrial natural product chemistry groups.

Biocatalytic Feedstock for Enzyme Engineering and Green Chemistry Initiatives

The documented enzymatic conversion of 2-furaldehyde and pyruvate into 4-(furan-2-yl)-2-oxobut-3-enoic acid [4] identifies this compound as a substrate for biocatalytic process development. Research groups focused on enzyme discovery, protein engineering, or sustainable chemical manufacturing can utilize this reaction as a model system for optimizing furan-based condensation biocatalysts. The availability of a defined enzymatic route also opens avenues for coupling chemical and enzymatic steps in cascade reactions aimed at valorizing furfural, a biomass-derived platform chemical.

Quote Request

Request a Quote for 4-(Furan-2-yl)-2-oxobut-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.